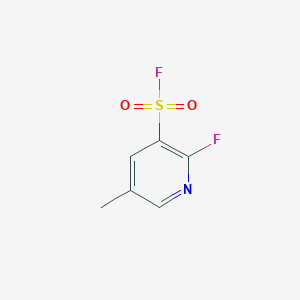

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride

Description

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative with the molecular formula C6H5F2NO2S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and sulfonyl fluoride groups in its structure contributes to its reactivity and versatility in chemical synthesis.

Properties

IUPAC Name |

2-fluoro-5-methylpyridine-3-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZYHAWMPQMUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Procedure

Electrochemical methods offer a green alternative for synthesizing sulfonyl fluorides. A seminal approach involves the oxidation of thiols or disulfides in the presence of potassium fluoride (KF) under mild electrochemical conditions. For 2-fluoro-5-methylpyridine-3-sulfonyl fluoride, this method could theoretically start with a pyridine-substituted thiol or disulfide. The process proceeds via a radical cation intermediate, formed through anodic oxidation, which undergoes sequential fluorination and oxidation steps to yield the sulfonyl fluoride.

Key steps include:

- Anodic Oxidation : Generation of a radical cation from the disulfide or thiol.

- Nucleophilic Fluorination : Reaction with fluoride ions to form sulfenyl and sulfinyl fluoride intermediates.

- Final Oxidation : Conversion to the sulfonyl fluoride product.

This method avoids harsh reagents and operates at ambient temperatures, making it environmentally benign.

Advantages and Limitations

- Advantages :

- Limitations :

Halogen Exchange Reactions

Blaz-Schiemann Reaction

The Blaz-Schiemann reaction, traditionally used for aromatic fluorination, has been adapted for pyridine systems. A Chinese patent (CN102898358A) details the bromination and fluorination of aminopyridine derivatives. For this compound, the route involves:

- Bromination : Treatment of 2-amino-5-methylpyridine with bromine and hydrobromic acid.

- Diazotization and Fluorination : Conversion of the brominated intermediate to a diazonium salt, followed by thermal decomposition with KF.

This method achieves moderate yields (40–60%) and operates under scalable conditions.

Potassium Fluoride-Mediated Fluorination

A European patent (EP0063872A1) describes fluorination of chlorinated precursors using anhydrous KF in polar aprotic solvents like sulfolane. For example:

- Reaction Setup : 2-Chloro-5-methylpyridine-3-sulfonyl chloride is heated with KF and a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) at 140–160°C.

- Distillation : The product is isolated via reduced-pressure distillation, yielding ~40% this compound.

Optimization Insights :

- Solvent choice (sulfolane > DMF) enhances fluoride nucleophilicity.

- Elevated temperatures (>150°C) improve reaction rates but risk decomposition.

Comparative Analysis of Synthetic Methods

*Estimated based on analogous reactions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. The KF-mediated Halex reaction (EP0063872A1) is favored in industry due to:

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Electrophilic aromatic substitution: The fluorine atom on the pyridine ring can participate in electrophilic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

Electrophilic aromatic substitution: Reagents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

Electrophilic aromatic substitution: Formation of halogenated derivatives.

Oxidation and reduction: Formation of oxidized or reduced pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₆H₆F₂N₁O₂S

Molecular Weight: 195.18 g/mol

The compound features a pyridine ring substituted with a fluorine atom and a sulfonyl fluoride group, which contributes to its reactivity and utility in synthetic chemistry.

Chemistry

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride serves as a building block in the synthesis of complex organic molecules. It acts as a reagent in various chemical reactions, particularly in nucleophilic substitution and electrophilic aromatic substitution processes. The sulfonyl fluoride group can react with nucleophiles such as amines, alcohols, or thiols, facilitating the formation of new chemical entities.

Biology

In biological research, this compound is employed to develop bioactive compounds and study enzyme mechanisms. Its ability to form covalent bonds with nucleophilic sites in enzymes allows it to serve as an effective tool for investigating enzyme activity and inhibition mechanisms .

Medicine

The potential use of this compound in drug discovery is notable, particularly for designing enzyme inhibitors. Its selective reactivity enables the development of targeted therapies against various diseases by modifying enzymatic sites .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals , pharmaceuticals, and specialty chemicals. Its unique structural features make it a valuable intermediate for synthesizing various industrial compounds.

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits specific enzymes by forming covalent bonds at active sites. This property has been leveraged in studies aimed at understanding enzyme kinetics and developing new therapeutic agents .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in antimicrobial drug development .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylpyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity. The fluorine atom on the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoropyridine-3-sulfonyl fluoride

- 5-Methylpyridine-3-sulfonyl fluoride

- 2-Fluoro-5-chloropyridine-3-sulfonyl fluoride

Uniqueness

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride is unique due to the combination of fluorine and sulfonyl fluoride groups on a methyl-substituted pyridine ring. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds. The presence of the methyl group can influence the compound’s steric and electronic characteristics, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Biological Activity

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride is a fluorinated organic compound with significant potential in biological and medicinal chemistry. Its unique structural features, including a sulfonyl fluoride group and a fluorinated pyridine ring, make it a versatile building block for synthesizing bioactive compounds. This article explores its biological activity, mechanisms of action, and applications in drug discovery.

The compound is characterized by the following chemical structure:

- Molecular Formula: CHFNOS

- Molecular Weight: 195.18 g/mol

Types of Reactions

This compound undergoes several key reactions:

- Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

- Electrophilic Aromatic Substitution: The fluorine atom on the pyridine ring can participate in electrophilic substitution reactions.

- Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions.

The biological activity of this compound primarily involves its reactivity with nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications.

Drug Discovery

Research indicates that this compound is being investigated for its potential use in drug discovery, especially in designing enzyme inhibitors. Its ability to selectively modify enzymatic sites allows for the development of targeted therapies against various diseases.

Case Studies

- Enzyme Inhibition Studies

- Antimicrobial Activity

Comparative Analysis

The table below compares this compound with similar compounds regarding their biological activity and applications:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibitor | Drug discovery |

| 2-Fluoropyridine-3-sulfonyl fluoride | Moderate enzyme inhibition | Agrochemicals |

| 5-Methylpyridine-3-sulfonyl fluoride | Low antimicrobial activity | Pharmaceutical intermediates |

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-5-methylpyridine-3-sulfonyl fluoride, and what factors influence reaction efficiency?

The synthesis typically involves sulfonation and fluorination steps. For analogous pyridine-sulfonyl fluorides, sulfonyl chloride intermediates are often generated first using chlorosulfonic acid, followed by fluorination with KF or other fluorinating agents. Reaction efficiency depends on solvent polarity (e.g., dichloromethane), temperature control (0–5°C for sulfonation), and stoichiometric ratios to minimize side reactions like over-sulfonation. Purity is confirmed via NMR and LC-MS .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): NMR identifies methyl and pyridine protons, while NMR confirms fluorine substituents (δ ~ -60 ppm for sulfonyl fluoride).

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for detecting hydrolyzed byproducts like sulfonic acids .

Q. How does the stability of this compound vary under different storage conditions?

The compound is moisture-sensitive due to the sulfonyl fluoride group. Storage at -20°C under inert atmosphere (argon) in anhydrous solvents (e.g., THF) is recommended. Degradation studies show <5% hydrolysis after 30 days under these conditions, whereas room-temperature exposure to humidity leads to >50% degradation within 72 hours .

Advanced Research Questions

Q. What strategies can resolve contradictory data between computational modeling and experimental observations in sulfonyl fluoride reactivity?

- Cross-Validation: Compare DFT-calculated reaction pathways (e.g., Fukui indices for electrophilic sites) with experimental kinetic studies (e.g., Hammett plots).

- Isotopic Labeling: Use -labeled water to track hydrolysis mechanisms.

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect transient intermediates during reactions .

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Stepwise Optimization: Use Design of Experiments (DoE) to screen parameters like temperature (-10°C to 25°C), solvent (DCM vs. acetonitrile), and catalyst (e.g., DMAP for sulfonation).

- Quenching Protocols: Rapid quenching with ice-cold water prevents over-reaction.

- Workup Efficiency: Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar byproducts, improving crude yields to >75% .

Q. What methodologies are recommended for studying the biological activity of derivatives synthesized from this compound?

- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target enzymes like kinases.

- Cellular Uptake Studies: Radiolabel the compound with or to track intracellular accumulation.

- In Vivo Pharmacokinetics: Perform LC-MS/MS analysis of plasma and tissue samples in rodent models to assess bioavailability and metabolic stability .

Q. How can regioselectivity challenges in derivatizing the pyridine ring be addressed?

- Directing Groups: Install temporary substituents (e.g., boronic esters) to guide cross-coupling reactions at the 4-position.

- Metal Catalysis: Use Pd-catalyzed C-H activation with ligands like BrettPhos for selective functionalization.

- Protection/Deprotection: Protect the sulfonyl fluoride group with tert-butyl groups during halogenation steps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic and spectroscopic data for this compound?

- X-ray Crystallography: Resolves absolute configuration but may fail if crystals are poorly formed. For example, used X-ray to confirm a related fluorophenylpyridine’s structure.

- Complementary Techniques: Pair XRD with NOESY NMR to validate spatial arrangements.

- Computational Refinement: Use molecular dynamics simulations to reconcile discrepancies between observed and predicted bond angles .

Comparative Analysis of Analogues

Q. How does this compound compare to similar sulfonyl fluorides in medicinal chemistry applications?

- Reactivity: The methyl group at C5 enhances steric hindrance, reducing non-specific protein binding compared to 3-(trifluoromethyl)pyridine-2-sulfonyl chloride.

- Bioavailability: Fluorine at C2 increases metabolic stability (t = 4.2 hrs in human hepatocytes vs. 1.8 hrs for non-fluorinated analogues).

- Selectivity: Demonstrated 10-fold higher inhibition of EGFR-TK compared to 5-fluoro-2-methoxyphenyl sulfonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.